Ethyl 4-oxo-4H-pyran-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4H-pyran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group and a keto group on the pyran ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products .
Another method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with anhydrous ethanol, resulting in the formation of this compound and water. This reaction is also catalyzed by an acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Substituted esters or amides are common products.
Scientific Research Applications
Ethyl 4-oxo-4H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The keto group and ester functionality allow it to participate in various biochemical reactions, potentially affecting metabolic pathways and molecular targets.
Comparison with Similar Compounds
Ethyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: This compound has a trifluoromethyl group, which imparts different chemical properties and reactivity.
4-oxo-6-styryl-4H-pyran-2-carbonitriles: These compounds have a styryl group and a nitrile group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.
Properties
IUPAC Name |
ethyl 4-oxopyran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLYKYFIFFAKJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497315 |
Source
|
Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-45-7 |
Source
|
Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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